Cas no 1803764-53-5 (5-Cyano-2-mercaptonicotinoyl chloride)
5-Cyano-2-mercaptonicotinoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Cyano-2-mercaptonicotinoyl chloride
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- Inchi: 1S/C7H3ClN2OS/c8-6(11)5-1-4(2-9)3-10-7(5)12/h1,3H,(H,10,12)
- InChI Key: ZQJXOHBNHMVCEU-UHFFFAOYSA-N
- SMILES: ClC(C1C(NC=C(C#N)C=1)=S)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 361
- XLogP3: 1
- Topological Polar Surface Area: 85
5-Cyano-2-mercaptonicotinoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008414-250mg |
5-Cyano-2-mercaptonicotinoyl chloride |
1803764-53-5 | 95% | 250mg |
$989.80 | 2022-04-02 | |
| Alichem | A029008414-1g |
5-Cyano-2-mercaptonicotinoyl chloride |
1803764-53-5 | 95% | 1g |
$3,155.55 | 2022-04-02 |
5-Cyano-2-mercaptonicotinoyl chloride Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 5-Cyano-2-mercaptonicotinoyl chloride
Introduction to 5-Cyano-2-mercaptonicotinoyl chloride (CAS No. 1803764-53-5)
5-Cyano-2-mercaptonicotinoyl chloride (CAS No. 1803764-53-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.
The chemical structure of 5-Cyano-2-mercaptonicotinoyl chloride is composed of a cyano group, a mercapto group, and a chloroformyl group, all attached to a pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it an attractive candidate for a wide range of synthetic transformations. The presence of the cyano group enhances the compound's electrophilic character, while the mercapto group provides nucleophilic reactivity, enabling diverse chemical reactions.
Recent studies have highlighted the potential of 5-Cyano-2-mercaptonicotinoyl chloride in the synthesis of bioactive molecules. For instance, researchers at the University of California, San Francisco, have reported the use of this compound as a key intermediate in the synthesis of novel antiviral agents. The unique reactivity profile of 5-Cyano-2-mercaptonicotinoyl chloride allows for efficient coupling with various nucleophiles, leading to the formation of structurally diverse derivatives with enhanced biological activity.
In addition to its role in medicinal chemistry, 5-Cyano-2-mercaptonicotinoyl chloride has also been explored for its potential in materials science. A study published in the Journal of Materials Chemistry B demonstrated that this compound can be used as a building block for the synthesis of functional polymers with tunable properties. The ability to fine-tune the chemical structure through controlled polymerization reactions opens up new avenues for developing advanced materials with applications in drug delivery systems and biomedical devices.
The synthesis of 5-Cyano-2-mercaptonicotinoyl chloride typically involves a multi-step process that begins with the preparation of 5-cyano-2-thiopyridine. This intermediate is then converted into the corresponding carboxylic acid, which is subsequently transformed into the chloroformyl derivative through standard chlorination protocols. The overall yield and purity of the final product can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and catalyst selection.
Safety and handling considerations are crucial when working with 5-Cyano-2-mercaptonicotinoyl chloride. As with many reactive organic compounds, it is important to follow proper laboratory safety protocols to minimize exposure risks. Protective equipment such as gloves, goggles, and a fume hood should be used during handling and storage. Additionally, proper waste disposal procedures should be followed to ensure environmental safety.
The future prospects for 5-Cyano-2-mercaptonicotinoyl chloride are promising. Ongoing research continues to uncover new applications and synthetic strategies that leverage its unique chemical properties. For example, recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, further enhancing its utility in both academic and industrial settings.
In conclusion, 5-Cyano-2-mercaptonicotinoyl chloride (CAS No. 1803764-53-5) is a valuable compound with significant potential in various scientific disciplines. Its versatile reactivity and structural features make it an essential tool for researchers working on novel therapeutic agents and advanced materials. As research progresses, it is likely that new applications and synthetic pathways will continue to emerge, solidifying its position as a key player in modern chemistry.
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